molecular formula C11H12ClFO2 B14072179 Ethyl 3-(3-chloro-4-fluorophenyl)propanoate

Ethyl 3-(3-chloro-4-fluorophenyl)propanoate

Cat. No.: B14072179
M. Wt: 230.66 g/mol
InChI Key: ALHRJFWGNABJHR-UHFFFAOYSA-N
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Description

Ethyl 3-(3-chloro-4-fluorophenyl)propanoate is an organic compound with the molecular formula C11H12ClFO2 It is an ester derived from propanoic acid and is characterized by the presence of a 3-chloro-4-fluorophenyl group attached to the propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-chloro-4-fluorophenyl)propanoate typically involves the esterification of 3-(3-chloro-4-fluorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-chloro-4-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(3-chloro-4-fluorophenyl)propanoic acid.

    Reduction: 3-(3-chloro-4-fluorophenyl)propanol.

    Substitution: Various substituted phenylpropanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-chloro-4-fluorophenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(3-chloro-4-fluorophenyl)propanoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases to form the corresponding carboxylic acid and alcohol. The presence of the chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-fluorophenyl)propanoate
  • Ethyl 3-(3-chlorophenyl)propanoate
  • Ethyl 3-(2-chloro-4-fluorophenyl)propanoate

Uniqueness

Ethyl 3-(3-chloro-4-fluorophenyl)propanoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H12ClFO2

Molecular Weight

230.66 g/mol

IUPAC Name

ethyl 3-(3-chloro-4-fluorophenyl)propanoate

InChI

InChI=1S/C11H12ClFO2/c1-2-15-11(14)6-4-8-3-5-10(13)9(12)7-8/h3,5,7H,2,4,6H2,1H3

InChI Key

ALHRJFWGNABJHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1)F)Cl

Origin of Product

United States

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